(4-Morpholinopyridin-2-yl)methanamine
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Overview
Description
(4-Morpholinopyridin-2-yl)methanamine is a heterocyclic organic compound that features both a morpholine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinopyridin-2-yl)methanamine typically involves the reduction of its 1-oxide precursor . One common method includes the reaction of 4-morpholinopyridine with reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the use of trimethylsilylmethyllithium (TMSCH2Li) to induce morpholine ring contraction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives depending on the specific reagents and conditions employed.
Scientific Research Applications
(4-Morpholinopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Morpholinopyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-ylmethylene)methanamine: This compound shares a similar pyridine-based structure and is used in the synthesis of metal complexes.
Methenamine: Although structurally different, methenamine is another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
What sets (4-Morpholinopyridin-2-yl)methanamine apart is its dual functionality, combining the properties of both morpholine and pyridine rings. This unique structure allows for versatile chemical reactivity and a broad range of applications in various fields.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
(4-morpholin-4-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H15N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |
InChI Key |
JGSSHRKPQAEQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)CN |
Origin of Product |
United States |
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